molecular formula C15H15I2N3 B15250370 2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile CAS No. 93537-08-7

2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile

Cat. No.: B15250370
CAS No.: 93537-08-7
M. Wt: 491.11 g/mol
InChI Key: XFRXMLMRNGTELB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile typically involves multiple steps. One common method includes the reaction of 4-(Bis(2-iodoethyl)amino)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile involves its alkylating properties. The compound can form covalent bonds with macromolecules such as DNA, RNA, and proteins, leading to the induction of DNA damage and triggering cell death. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile is unique due to its specific structure, which includes a malononitrile moiety. This structural feature may confer distinct reactivity and biological activity compared to other nitrogen mustard compounds .

Properties

CAS No.

93537-08-7

Molecular Formula

C15H15I2N3

Molecular Weight

491.11 g/mol

IUPAC Name

2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H15I2N3/c1-12-8-15(20(6-4-16)7-5-17)3-2-14(12)9-13(10-18)11-19/h2-3,8-9H,4-7H2,1H3

InChI Key

XFRXMLMRNGTELB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCI)CCI)C=C(C#N)C#N

Origin of Product

United States

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